molecular formula C11H15N3O2 B12894613 N-(2-Cyano-3-methylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 828940-68-7

N-(2-Cyano-3-methylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12894613
CAS No.: 828940-68-7
M. Wt: 221.26 g/mol
InChI Key: KIEDOHHFMPEVRX-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide is a chemical compound with a complex structure that includes a cyano group, a methyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2-cyano-3-methylbutan-2-ylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyano-3-methylbutan-2-yl)benzamide: Similar structure but with a benzamide group instead of an isoxazole ring.

    N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide: Contains a dichlorophenoxy group, offering different chemical properties.

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

828940-68-7

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-7(2)11(4,6-12)14-10(15)9-5-13-16-8(9)3/h5,7H,1-4H3,(H,14,15)

InChI Key

KIEDOHHFMPEVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

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